molecular formula C13H13ClN2O B1671828 (1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide CAS No. 848193-68-0

(1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide

Cat. No. B1671828
M. Wt: 248.71 g/mol
InChI Key: FUZYTVDVLBBXDL-VIFPVBQESA-N
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Description

This usually involves the IUPAC name, other names (if any), and the class of compounds it belongs to. The structure and molecular formula are also part of the description.



Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.



Molecular Structure Analysis

This involves the study of the compound’s structure using techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).


Scientific Research Applications

Potential Treatment for Human Papillomavirus Infections

  • Efficient Asymmetric Synthesis: An efficient asymmetric synthesis of a compound structurally related to (1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide has been developed for potential treatment of human papillomavirus infections. This synthesis involves asymmetric reductive amination and has shown high stereoselectivity (Boggs et al., 2007).

SIRT1 and SIRT2 Inhibition

  • Oxadiazole-Carbonylaminothioureas: A series of compounds, including (1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, were synthesized and studied as inhibitors of human sirtuin type proteins SIRT1 and SIRT2 (Huhtiniemi et al., 2008).

Antitumor Activity

  • Synthesis of Hetero Annulated Isoxazolo-, Pyrido- and Pyrimido Carbazoles: A study explored the synthesis of novel hetero annulated carbazoles and their in vitro antitumor activity. Among these, a pyrimido carbazole derivative showed promising therapeutic potential against cancer cell proliferation (Murali et al., 2017).

Cannabinoid Receptors Agonists

  • N-Methyl-3-(Tetrahydro-2H-Pyran-4-Yl)-2,3,4,9-Tetrahydro-1H-Carbazole-6-Carboxamides: This research presents a novel class of cannabinoid receptors agonists with low CNS penetration, highlighting the potential for developing analgesic drugs with reduced side effects (Wei et al., 2012).

Electrochemical and Computational Studies

  • Inhibitors of Mild Steel Corrosion: A study on carbazole derivatives, including 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid, as anticorrosion agents for mild steel in both abiotic and biotic environments was conducted. These compounds formed protective films on mild steel surfaces, suggesting their potential in corrosion inhibition applications (Nwankwo et al., 2018).

Luminescence Analysis

  • Analysis of Anti-Inflammatory Agents: The luminescence properties of several anti-inflammatory agents, including derivatives of 6-chloro-1,2,3,4-tetrahydrocarbazole, were studied. This research has implications for the development of analytical methods in pharmaceutical analysis (Strojny & de Silva, 1975)

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.


Future Directions

This involves potential future research directions, like new synthetic methods, applications, etc.


For a specific compound, you might want to look for review articles or book chapters about the compound. These usually provide a comprehensive overview of what is known about the compound. If the compound is not widely studied, you might need to look at primary research articles. Remember to evaluate the reliability of your sources and to cite them appropriately in your work.


properties

IUPAC Name

(1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,9,16H,1-3H2,(H2,15,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZYTVDVLBBXDL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide

CAS RN

848193-68-0
Record name Selisistat, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848193680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SELISISTAT, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUD9R3TJV3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Vojacek, K Beese, Z Alhalabi, S Swyter… - Archiv der …, 2017 - Wiley Online Library
Nonpolar derivatives of heterocyclic aromatic screening hits like the non‐selective sirtuin inhibitor splitomicin tend to be poorly soluble in biological fluids. Unlike sp 3 ‐rich natural …
Number of citations: 19 onlinelibrary.wiley.com
J Zhang, HI Ali, YS Bedi, M Choudhury - Toxicology, 2015 - Elsevier
The plasticizer benzyl butyl phthalate (BBP) is a well-known endocrine disruptor. Widespread human exposure to phthalates has raised substantial public concern due to its detrimental …
Number of citations: 19 www.sciencedirect.com
D Mody, J Bouckaert, SN Savvides… - Current Pharmaceutical …, 2021 - ingentaconnect.com
Background: Breast cancer is the most prevalent cancer amongst females across the globe, and with over 2 million new cases reported in 2018, it poses a huge economic burden to the …
Number of citations: 8 www.ingentaconnect.com
MH Primana - 2015 - etd.umy.ac.id
Kanker rongga mulut merupakan bagian dari kanker kepala dan leher, yang berkembang di setiap tempat dari rongga mulut atau orofaring yang pada umumnya disebabkan oleh Oral …
Number of citations: 2 etd.umy.ac.id

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